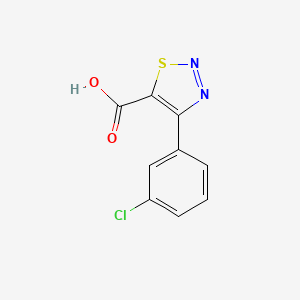

4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Description

4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a carboxylic acid group at position 5 and a 3-chlorophenyl group at position 4 . The 1,2,3-thiadiazole ring is a five-membered structure containing two nitrogen atoms and one sulfur atom, contributing to its electronic and steric properties.

Properties

IUPAC Name |

4-(3-chlorophenyl)thiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQOQXQVZCIMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(SN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 3-chlorophenylthiosemicarbazide. This intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Pesticidal and Antimicrobial Properties

The compound has been identified as having significant pesticidal properties. It is effective against a variety of agricultural pests and pathogens. Research indicates that thiadiazole derivatives, including 4-(3-chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid, can act as insecticides , fungicides , and antiviral agents for plants.

Table 1: Efficacy of Thiadiazole Derivatives in Agriculture

| Compound | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Insecticide | Cabbage Moth | 85 |

| 5-Methyl-1,2,3-thiadiazole-4-benzoyl urea | Fungicide | Fungal Pathogens | 90 |

| Thiadiazole Derivative X | Antiviral Agent | Tobacco Mosaic Virus | 75 |

In a study focusing on the synthesis and biological evaluation of thiadiazole derivatives, it was found that these compounds exhibited high insecticidal activity against pests like the cabbage moth, demonstrating their potential utility in integrated pest management systems .

Medical Applications

Anticancer Activity

Thiadiazole derivatives have shown promise as anticancer agents. The compound has been studied for its ability to inhibit cell proliferation in various cancer types. For instance, research highlights its effectiveness against human leukemia and breast cancer cells.

Table 2: Anticancer Efficacy of Thiadiazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 10.5 | Inhibition of HDAC activity |

| Biphenyl-disulfonamide derivative | Colon Cancer | 8.0 | Induction of apoptosis |

| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)acetamide | Leukemia | 12.0 | Inhibition of cell cycle progression |

In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting critical pathways involved in tumor growth .

Materials Science Applications

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its derivatives are being explored for use in organic electronics and photonic devices due to their electronic properties.

Case Study: Organic Photovoltaics

A recent study synthesized a series of thiadiazole-based compounds for use in organic photovoltaic cells. The incorporation of the thiadiazole unit improved the charge transport properties significantly compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,3-Thiadiazole Family

4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide (2–16)

- Structure : Replaces the 3-chlorophenyl group with a methyl group and substitutes the carboxylic acid with a hydrazide (-CONHNH$_2$) .

- Properties :

4-(2-Methylphenyl)-1,2,3-thiadiazole-5-carboxylic Acid

Analogues with Different Heterocyclic Cores

3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic Acid

- Structure : Replaces the 1,2,3-thiadiazole with a thiazole ring (one nitrogen, one sulfur) and shifts substituent positions .

- Properties :

- Molecular weight: 239.67 g/mol.

- The thiazole core may exhibit distinct electronic properties, influencing reactivity and target binding.

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine

Chlorophenyl-Substituted Heterocycles

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Combines a pyrazole core with a trifluoromethyl group and 3-chlorophenylsulfanyl substituent .

- Properties :

- The trifluoromethyl group increases electronegativity and metabolic resistance.

- Sulfanyl linkage may enhance radical scavenging activity.

2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid

Comparative Data Table

Research Implications and Gaps

- Bioactivity : While hydrazide derivatives show antimicrobial activity, the carboxylic acid form of this compound lacks direct bioactivity data, necessitating further studies .

- Structural Insights : Crystallographic studies using SHELX software (e.g., for analogues in ) could elucidate conformational preferences .

Biological Activity

Overview

4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This compound features a thiadiazole ring with a chlorophenyl substituent and a carboxylic acid group, which contribute to its pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : C9H6ClN2O2S

- Molecular Weight : 232.67 g/mol

- CAS Number : 1083274-64-9

The compound's structure allows it to interact with various biological targets, leading to its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to be effective against various bacterial strains and fungi, making it a candidate for antibiotic development. The minimum inhibitory concentration (MIC) values demonstrate its potency compared to standard antibiotics:

| Pathogen | MIC (μg/mL) | Standard Drug | Standard Drug MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32.6 | Itraconazole | 47.5 |

| Escherichia coli | 25.0 | Streptomycin | 20.0 |

| Aspergillus niger | 30.0 | Fluconazole | 50.0 |

These results suggest that the compound could be developed into new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the growth of several cancer cell lines, including breast (MCF-7) and colon adenocarcinoma (LoVo). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a study examining the cytotoxic effects of various thiadiazole derivatives, this compound demonstrated:

- IC50 Value : 15 μM after 48 hours of treatment.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

This activity was comparable to established chemotherapeutic agents like Doxorubicin .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or disrupt cellular processes:

- Antimicrobial Activity : Likely involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Anticancer Activity : Involves targeting pathways related to apoptosis and cell proliferation.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiadiazole derivatives, revealing that modifications to the thiadiazole ring can significantly enhance biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potency |

| Substitution at C-5 | Enhanced selectivity towards cancer cells |

| Introduction of electron-withdrawing groups | Improved antimicrobial efficacy |

These findings underscore the importance of chemical modifications in optimizing therapeutic profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(3-chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of thiadiazole derivatives typically involves cyclization reactions. A plausible route starts with a substituted phenylthiosemicarbazide intermediate, followed by cyclization with α-keto acids or esters. For example, 3-chlorophenyl-substituted precursors can be reacted with oxalyl chloride or ethyl oxalyl chloride under reflux in anhydrous conditions to form the thiadiazole core . Optimization may include adjusting stoichiometry, temperature (e.g., 80–100°C), and solvent polarity (e.g., DMF or THF). Purity can be enhanced via recrystallization using ethanol/water mixtures or column chromatography with silica gel.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Using programs like SHELXL for refinement , single crystals grown via slow evaporation (e.g., in methanol/chloroform) can provide high-resolution data. Complementary techniques include:

- NMR : , , and (if applicable) to verify substituent positions.

- FTIR : Peaks near 1700 cm confirm the carboxylic acid group.

- HRMS : To validate molecular formula (e.g., CHClNOS).

Q. What in vitro assays are suitable for preliminary biological activity screening?

Target-driven assays depend on hypothesized mechanisms. Examples:

- Enzyme inhibition : Fluorescence-based assays for kinases or hydrolases.

- Antimicrobial activity : MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria.

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Use DMSO as a solubilizing agent (≤1% v/v) to avoid cytotoxicity artifacts.

Advanced Research Questions

Q. How can contradictory spectroscopic and crystallographic data be resolved?

Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility or crystal packing effects. Strategies:

Q. What computational approaches are effective for studying structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., enzymes or receptors).

- QSAR modeling : Employ descriptors like logP, HOMO-LUMO gaps, and electrostatic potential maps to correlate structural features with activity .

- MD simulations : GROMACS or AMBER can simulate ligand-protein stability over time (≥100 ns trajectories).

Q. How can crystallographic challenges (e.g., twinning or weak diffraction) be addressed?

- Data collection : Optimize crystal mounting (loop vs. capillary) and use synchrotron radiation for weak scatterers.

- Twinning : Use SHELXD for structure solution and SHELXL ’s TWIN/BASF commands for refinement .

- Electron density maps : Apply CCP4 tools (e.g., ARP/wARP) for automated model building in low-resolution cases (<2.0 Å) .

Q. What strategies improve stability during formulation for biological studies?

- pH optimization : Carboxylic acid protonation (pH < pKa ~2.5) enhances solubility; consider sodium salt formation.

- Lyophilization : For long-term storage, lyophilize in phosphate buffer (pH 7.4) with cryoprotectants (e.g., trehalose).

- Light sensitivity : Store in amber vials under inert gas (N) if the thiadiazole moiety is UV-labile.

Q. How does the 3-chlorophenyl substituent influence electronic properties compared to other aryl groups?

Q. What are best practices for validating purity in synthetic batches?

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm.

- Elemental analysis : Confirm C, H, N, S, Cl within 0.3% of theoretical values.

- TGA/DSC : Assess thermal decomposition profiles to detect solvates or polymorphs.

Q. How can synthetic byproducts or degradation products be characterized?

- LC-MS/MS : Identify impurities via fragmentation patterns.

- Isolation : Use preparative TLC or HPLC to isolate minor components for NMR analysis.

- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) under ICH guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.